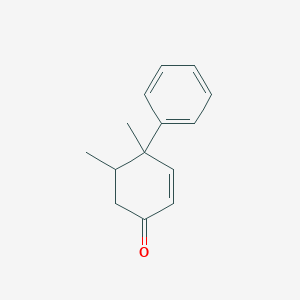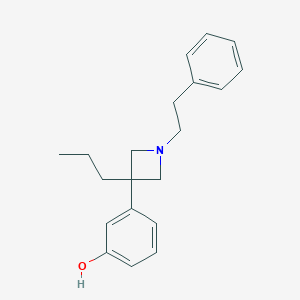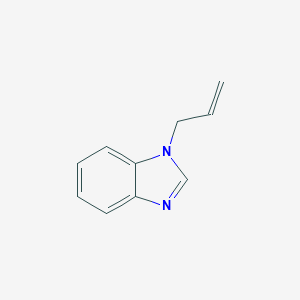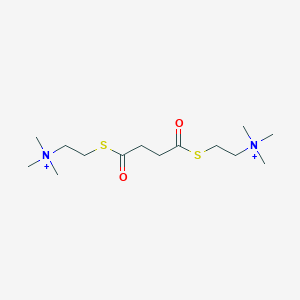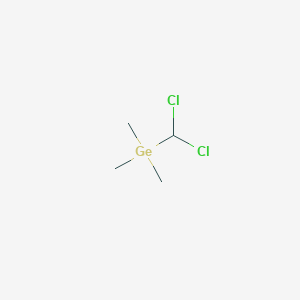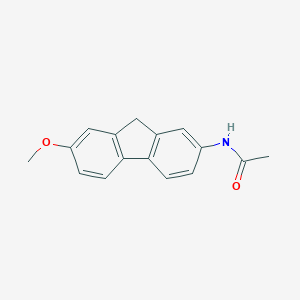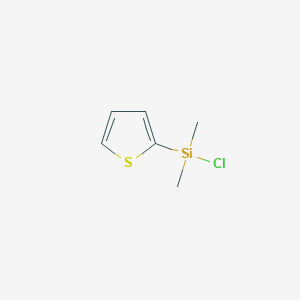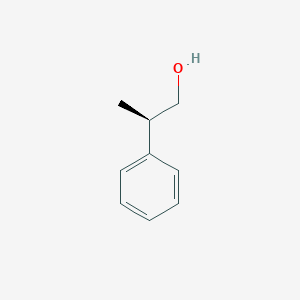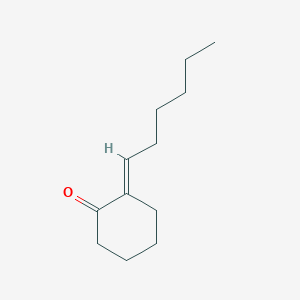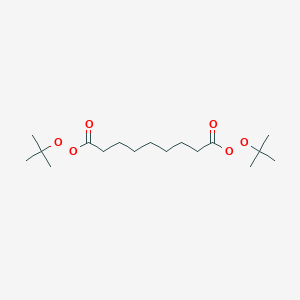
Nonanediperoxoic acid, bis(1,1-dimethylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonanediperoxoic acid, bis(1,1-dimethylethyl) ester, commonly known as peroxydicarbonic acid, is a powerful oxidizing agent that has been extensively studied for its potential applications in various scientific fields. This compound is a peroxide derivative of carbonic acid and is highly reactive due to its peroxide bond. In
Mechanism Of Action
Nonanediperoxoic acid, bis(1,1-dimethylethyl) ester acts as an oxidizing agent by donating oxygen atoms to the substrate. The peroxide bond in the molecule is highly reactive and can be easily broken to form free radicals. These free radicals can then react with the substrate to form the desired product. The reaction mechanism is highly dependent on the nature of the substrate and the reaction conditions.
Biochemical And Physiological Effects
Nonanediperoxoic acid, bis(1,1-dimethylethyl) ester has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly toxic and can cause severe skin and eye irritation. Ingestion of nonanediperoxoic acid, bis(1,1-dimethylethyl) ester can cause gastrointestinal irritation, nausea, and vomiting. It is also a potent irritant to the respiratory system and can cause lung damage if inhaled.
Advantages And Limitations For Lab Experiments
Nonanediperoxoic acid, bis(1,1-dimethylethyl) ester is a powerful oxidizing agent that can be used in a wide range of lab experiments. Its high reactivity and selectivity make it an ideal choice for the synthesis of various organic compounds. However, its high toxicity and potential for explosive decomposition limit its use in certain experiments. Additionally, the synthesis of nonanediperoxoic acid, bis(1,1-dimethylethyl) ester can be challenging and requires specialized equipment and expertise.
Future Directions
Nonanediperoxoic acid, bis(1,1-dimethylethyl) ester has potential applications in various scientific fields, including organic synthesis, polymerization, and the production of detergents. Future research could focus on the development of new synthesis methods that are more efficient and less hazardous. Additionally, the biochemical and physiological effects of nonanediperoxoic acid, bis(1,1-dimethylethyl) ester could be further studied to determine its potential as a therapeutic agent. Finally, the use of nonanediperoxoic acid, bis(1,1-dimethylethyl) ester in combination with other reagents could be explored to develop new and more selective oxidation reactions.
Synthesis Methods
Nonanediperoxoic acid, bis(1,1-dimethylethyl) ester can be synthesized by the reaction of hydrogen peroxide and t-butyl hydroperoxide with carbon dioxide. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The yield of the reaction is dependent on the concentration of the reactants and the reaction conditions.
Scientific Research Applications
Nonanediperoxoic acid, bis(1,1-dimethylethyl) ester has been widely used in scientific research as a powerful oxidizing agent. It has been used in the synthesis of various organic compounds, including alcohols, ketones, and carboxylic acids. It has also been used in the oxidation of sulfides to sulfoxides and sulfones. Additionally, nonanediperoxoic acid, bis(1,1-dimethylethyl) ester has been used in the polymerization of ethylene and in the production of detergents.
properties
CAS RN |
16580-06-6 |
|---|---|
Product Name |
Nonanediperoxoic acid, bis(1,1-dimethylethyl) ester |
Molecular Formula |
C17H32O6 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
ditert-butyl nonanediperoxoate |
InChI |
InChI=1S/C17H32O6/c1-16(2,3)22-20-14(18)12-10-8-7-9-11-13-15(19)21-23-17(4,5)6/h7-13H2,1-6H3 |
InChI Key |
VMRTVQZUEDMYNS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OOC(=O)CCCCCCCC(=O)OOC(C)(C)C |
Canonical SMILES |
CC(C)(C)OOC(=O)CCCCCCCC(=O)OOC(C)(C)C |
Other CAS RN |
16580-06-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid](/img/structure/B96146.png)

